molecular formula C9H11BrFN3O B2749816 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine CAS No. 2198911-73-6

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine

Cat. No.: B2749816
CAS No.: 2198911-73-6
M. Wt: 276.109
InChI Key: FJHUSONWPQOMTB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine is a chemical compound with a unique structure that allows for diverse applications across various fields. Its molecular structure includes a bromine atom, a fluorinated oxolane ring, and a methylated pyrimidine ring, which contribute to its distinctive chemical properties.

Scientific Research Applications

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine has significant potential in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common method involves the bromination of a precursor compound, followed by the introduction of the fluorinated oxolane ring through a nucleophilic substitution reaction. The final step involves the methylation of the pyrimidine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and fluorinated oxolane ring can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide
  • 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyridine-2-amine

Uniqueness

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN3O/c1-14(8-5-15-4-7(8)11)9-12-2-6(10)3-13-9/h2-3,7-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHUSONWPQOMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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